

Technical Application Note: Structural Elucidation of 3-Bromo-5-methoxy-4-propoxybenzaldehyde

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Compound of Interest

Compound Name:	3-Bromo-5-methoxy-4-propoxybenzaldehyde
CAS No.:	91335-52-3
Cat. No.:	B1271231

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Introduction & Scope

This application note details the structural characterization of **3-Bromo-5-methoxy-4-propoxybenzaldehyde** (CAS: Analogous to 90109-65-2 series), a trisubstituted benzaldehyde derivative often utilized as a scaffold in the synthesis of bioactive phenethylamines and kinase inhibitors.[1]

Precise characterization of this molecule is critical due to the potential for regioisomerism during electrophilic aromatic substitution (bromination) or alkylation steps. This guide provides a definitive protocol using 1D (

H, C) and 2D (HSQC, HMBC, NOESY) NMR spectroscopy to unambiguously assign the structure.

Key Structural Challenges[1]

- Regiochemistry: Distinguishing the target molecule from its isomer, 3-bromo-4-methoxy-5-propoxybenzaldehyde.[1]
- Substituent Effects: Quantifying the shielding/deshielding effects of the bulky bromine atom versus the electron-donating alkoxy groups.

Materials & Methods

Sample Preparation

To ensure high-resolution spectra and accurate integration, follow this preparation protocol strictly.

- Solvent: Chloroform-
(CDCl₃) with 0.03% TMS (Tetramethylsilane) as an internal reference.[1]
 - Rationale: CDCl₃ minimizes viscosity-induced line broadening common in DMSO- and prevents H/D exchange of the aldehyde proton.[1]
- Concentration:
 - ¹H NMR: Dissolve 10–15 mg of sample in 0.6 mL solvent.
 - ¹³C / 2D NMR: Dissolve 40–50 mg of sample in 0.6 mL solvent.
- Tube Specifications: High-precision 5mm NMR tubes (e.g., Wilmad 528-PP) to minimize shimming errors.

Instrument Parameters (Generic 400/500 MHz)

Parameter	H Protocol	C Protocol	Rationale
Pulse Sequence	zg30 (30° pulse)	zgpg30 (Power-gated decoupling)	30° pulse ensures rapid relaxation recovery.
Acquisition Time (AQ)	3.0 – 4.0 sec	1.0 – 1.5 sec	Sufficient to resolve small couplings ().
Relaxation Delay (D1)	1.0 sec	2.0 sec	D1 > required for quantitative integration (if needed, increase to 5s).
Scans (NS)	16	1024 – 2048	High S/N required for quaternary carbons (C-Br, C-O).[1]
Temperature	298 K	298 K	Standard ambient temperature.[1]

Results & Discussion

¹H NMR Analysis

The proton spectrum is characterized by a distinct aldehyde singlet, two non-equivalent aromatic protons, and two distinct alkoxy spin systems.

Predicted Chemical Shifts & Multiplicities (400 MHz, CDCl₃)

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Position	Group	Shift (, ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
CHO	Aldehyde	9.85	Singlet (s)	-	Characteristic deshielded aldehyde proton.[1]
H-2	Aromatic	7.60 – 7.65	Doublet (d)		Deshielded by ortho-Br and ortho-CHO.[1]
H-6	Aromatic	7.35 – 7.42	Doublet (d)		Shielded by ortho-OMe relative to H-2.[1]
OCH	Propoxy ()	4.05 – 4.12	Triplet (t)		Deshielded by oxygen; distinct from OMe.
OCH	Methoxy	3.90 – 3.95	Singlet (s)	-	Characteristic methoxy singlet.[1]
CH	Propoxy ()	1.80 – 1.90	Sextet (sex)		Coupled to both -CH and -CH .[1]
CH	Propoxy ()	1.05 – 1.10	Triplet (t)		Terminal methyl group.

Critical Observation: The aromatic protons H-2 and H-6 exhibit a meta-coupling (

Hz).[1] If the bromine were at position 2 (unlikely synthetically but possible), the coupling would be para (

Hz) or ortho (

Hz). The observed 1.8 Hz confirms the 1,3,4,5-substitution pattern.

C NMR Analysis

The carbon spectrum must show 11 distinct signals. The key to verification is the chemical shift of the aromatic carbons bearing heteroatoms.[1]

Assignment Table (100 MHz, CDCl

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Carbon Type	Shift (, ppm)	Notes
C=O (Aldehyde)	190.5 – 191.0	Most downfield signal.[1]
C-5 (C-OMe)	153.0 – 154.0	Deshielded by oxygen; typically downfield of C-4 due to steric freedom.[1]
C-4 (C-OPr)	149.0 – 151.0	Deshielded by oxygen; flanked by Br and OMe.
C-1 (C-CHO)	133.0 – 134.0	Quaternary carbon.[1]
C-2 (C-H)	128.0 – 129.0	Deshielded by Br effect (heavy atom) and CHO anisotropy.
C-3 (C-Br)	117.0 – 119.0	Shielded relative to C-H due to the "Heavy Atom Effect" of Bromine.
C-6 (C-H)	110.0 – 112.0	Shielded by ortho-OMe resonance effect.[1]
OCH (Propoxy)	75.0 – 76.0	Aliphatic ether carbon.[1]
OCH (Methoxy)	56.0 – 56.5	Standard methoxy shift.[1]
CH (Propoxy)	22.5 – 23.5	Central methylene.[1]
CH (Propoxy)	10.0 – 10.5	Terminal methyl.[1]

Regiochemistry Verification (The "Self-Validating" Protocol)

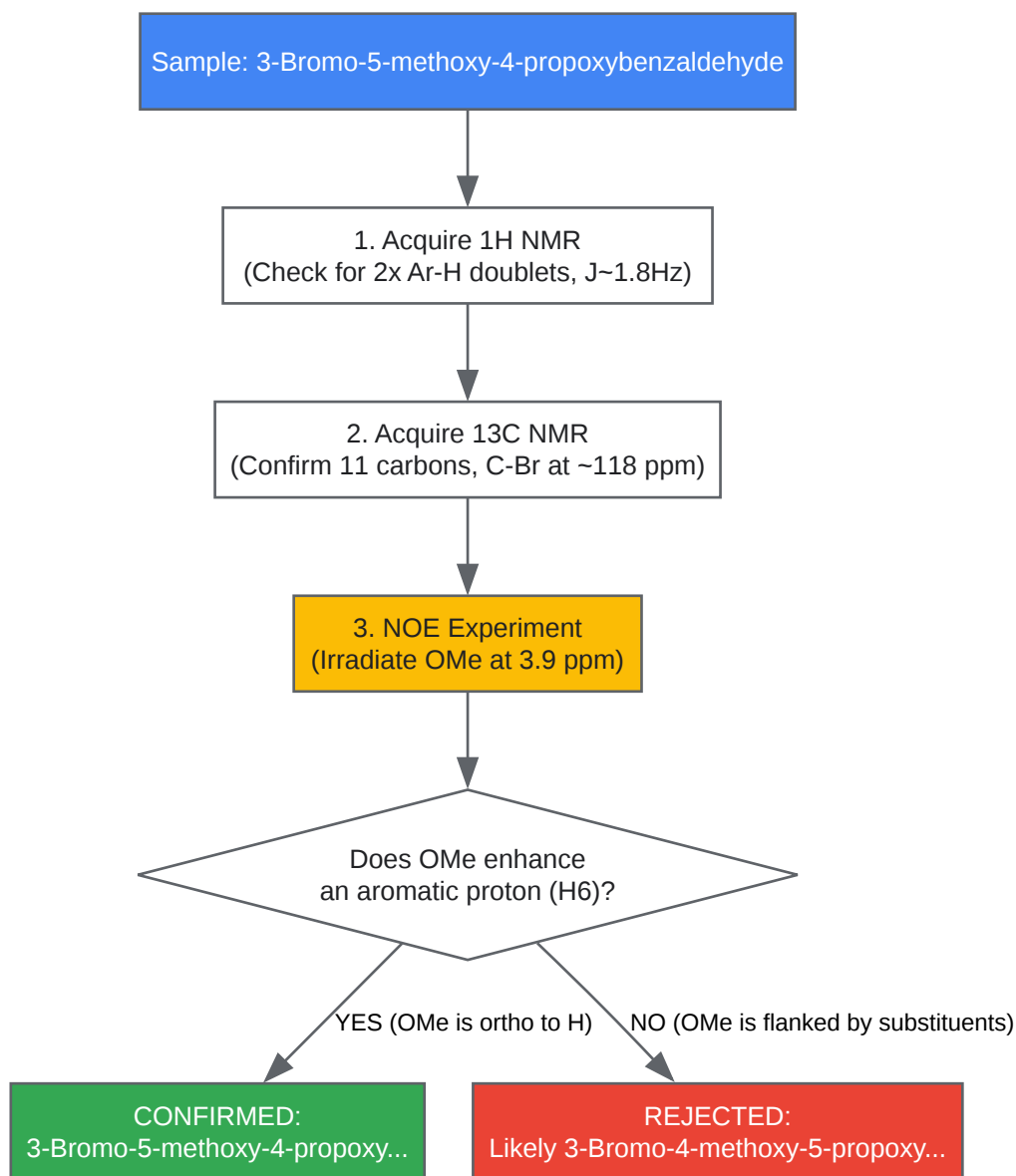
To prove the structure is 3-Bromo-5-methoxy... and not 3-Bromo-4-methoxy-5-propoxy..., you must perform a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiment.[\[1\]](#)

The Logic of NOE[\[2\]](#)

- Target Structure (3-Br, 4-OPr, 5-OMe):
 - The OMe group (Pos 5) is adjacent to H-6 (Pos 6).[\[1\]](#)
 - Result: Irradiation of the OMe singlet (3.9 ppm) WILL enhance the H-6 doublet (7.4 ppm).[\[1\]](#)
 - The O-Propyl group (Pos 4) is flanked by Br (Pos 3) and OMe (Pos 5). It has NO adjacent aromatic protons.[\[1\]](#)
 - Result: Irradiation of the O-Propyl -CH (4.1 ppm) will show NO enhancement of aromatic protons.[\[1\]](#)
- Isomer (3-Br, 4-OMe, 5-OPr):
 - The O-Propyl group (Pos 5) would be adjacent to H-6.[\[1\]](#)
 - Result: Irradiation of O-Propyl would enhance H-6.[\[1\]](#)

Workflow Diagram

The following diagram illustrates the decision logic for structural confirmation.



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Figure 1: Decision tree for the unambiguous structural assignment of the target molecule using NMR and NOE logic.

Troubleshooting & Quality Control

Common Impurities[1]

- Residual Water: Appears at ~1.56 ppm in CDCl₃

[1] Can overlap with the propoxy

-CH

.[\[1\]](#) Solution: Add activated molecular sieves to the NMR tube.[\[1\]](#)

- Starting Material (5-Bromovanillin): Look for a broad singlet at ~6.0–6.5 ppm (Phenolic -OH). [\[1\]](#) Its presence indicates incomplete alkylation.[\[1\]](#)
- Rotamers: In hindered benzaldehydes, restricted rotation of the aldehyde group can sometimes cause line broadening at low temperatures. Run at 298K or 303K to ensure sharp averaging.

Integration Errors

Due to the long relaxation time (

) of the aldehyde proton and the quaternary carbons, standard parameters may yield low integration values.

- Protocol Adjustment: For quantitative purity assessment (qNMR), increase D1 to 10–15 seconds to ensure full relaxation of the aldehyde proton.

References

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- Reich, H. J. (2023).[\[1\]](#) Structure Determination Using NMR. University of Wisconsin-Madison.[\[1\]](#) [\[Link\]](#) (Authoritative database for chemical shift prediction).[\[1\]](#)
- National Center for Biotechnology Information. (2023).[\[1\]](#) PubChem Compound Summary for CID 733086, 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. [\[Link\]](#) (Analogous compound spectral data).[\[1\]](#)
- Fuloria, N. K., & Fuloria, S. (2013).[\[2\]](#) Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. [\[Link\]](#)[\[2\]](#)

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Sources

- 1. 3-Bromo-4-ethoxy-5-methoxybenzaldehyde | C₁₀H₁₁BrO₃ | CID 733086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [omicsonline.org](https://www.omicsonline.org) [[omicsonline.org](https://www.omicsonline.org)]
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